

# Anle138b-F105: A Technical Overview of its Impact on Tau Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Anle138b-F105 |           |
| Cat. No.:            | B15607771     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), synaptic dysfunction, and eventual neuronal death. Anle138b (and its close analog F105) has emerged as a promising therapeutic candidate that targets tau pathology. This technical guide provides an indepth analysis of the effects of Anle138b on tau protein phosphorylation, compiling key quantitative data, detailing experimental methodologies, and illustrating the putative mechanisms of action. While Anle138b is primarily recognized as an inhibitor of tau aggregation, its effects on the phosphorylation status of tau are a critical aspect of its therapeutic potential.[1][2]

### **Core Efficacy: Reduction of Tau Pathology**

Anle138b has demonstrated significant efficacy in reducing tau pathology in preclinical models of tauopathy.[1][3] This reduction is observed as a decrease in the levels of phosphorylated tau and insoluble tau aggregates.

#### **Quantitative Analysis of Tau Pathology Reduction**



The following tables summarize the key quantitative findings from studies investigating the effect of Anle138b on tau pathology.

Table 1: Effect of Anle138b on Phosphorylated Tau in PS19 Mice (P301S tau mutation)

| Parameter                                     | Brain<br>Region         | Treatment<br>Group | Reduction<br>vs.<br>Untreated | Statistical<br>Significanc<br>e | Reference |
|-----------------------------------------------|-------------------------|--------------------|-------------------------------|---------------------------------|-----------|
| AT8-positive area                             | Hippocampus<br>& Cortex | Anle138b           | ~50%                          | p < 0.05                        | [4]       |
| Sarkosyl-<br>insoluble tau<br>(AT100)         | Whole Brain             | Anle138b           | Significantly<br>Reduced      | p < 0.05                        | [4]       |
| High<br>Molecular<br>Weight Tau<br>Aggregates | Whole Brain             | Anle138b           | Significantly<br>Reduced      | p < 0.05                        | [5]       |

Table 2: Effect of Late-Stage Anle138b Treatment on Phosphorylated Tau in hTau Mice



| Parameter                       | Brain<br>Region   | Treatment<br>Group | Reduction<br>vs. Vehicle | Statistical<br>Significanc<br>e | Reference |
|---------------------------------|-------------------|--------------------|--------------------------|---------------------------------|-----------|
| CP13-<br>positive tau<br>burden | Frontal<br>Cortex | Anle138b           | 53%                      | p < 0.001                       | [6][7]    |
| CP13-<br>positive tau<br>burden | Hippocampus       | Anle138b           | 59%                      | p < 0.005                       | [6][7]    |
| CP13-<br>positive<br>neurons    | Frontal<br>Cortex | Anle138b           | 33%                      | p < 0.001                       | [6]       |
| CP13-<br>positive<br>neurons    | Hippocampus       | Anle138b           | 14%                      | p < 0.001                       | [6]       |

#### **Experimental Protocols**

The following sections detail the methodologies employed in the key studies cited.

#### In Vivo Murine Models of Tauopathy

- PS19 Mouse Model: These mice express the P301S mutation of human tau, leading to the development of age-dependent tau pathology, including hyperphosphorylation and aggregation, and subsequent neurodegeneration.[4]
- hTau Mouse Model: This model expresses all six isoforms of human tau, providing a different paradigm to study tauopathy.[3]

#### **Anle138b Administration**

Anle138b is orally bioavailable and can penetrate the blood-brain barrier.[8] In the cited studies, the compound was administered via supplemented food pellets.

• Dosage: 2 g of Anle138b per kg of food.[4][6]



 Treatment Duration: Varied from initiation after weaning until the terminal phase of the disease[4] or for a 3-month period in late-stage disease.[6]

#### **Immunohistochemical Analysis of Tau Pathology**

Immunohistochemistry is a key technique used to visualize and quantify tau pathology in brain tissue.

- Tissue Preparation: Mice are perfused, and their brains are extracted, fixed (e.g., in 4% paraformaldehyde), and sectioned.
- Antibody Staining: Sections are incubated with primary antibodies specific for phosphorylated tau epitopes, such as:
  - AT8: Recognizes tau phosphorylated at Ser202 and Thr205.
  - AT100: Recognizes tau phosphorylated at Thr212 and Ser214.
  - CP13: Recognizes tau phosphorylated at Ser202.
- Detection and Visualization: A secondary antibody conjugated to a reporter enzyme or fluorophore is used for detection, followed by imaging with a microscope.
- Quantification: The stained area or the number of positive cells is quantified using image analysis software.[4][6]

#### **Biochemical Analysis of Tau Aggregation**

Biochemical methods are employed to quantify the amount of insoluble and aggregated tau.

- Brain Homogenization: Brain tissue is homogenized in a series of buffers to separate soluble and insoluble protein fractions.
- Sarkosyl Insolubility Assay: A common method to enrich for aggregated tau. Homogenates
  are incubated with sarkosyl (N-lauroylsarcosinate sodium salt) and then ultracentrifuged. The
  resulting pellet contains insoluble, aggregated tau.



 Western Blotting: The insoluble fraction is then analyzed by SDS-PAGE and western blotting using antibodies against total tau (e.g., HT7) or phosphorylated tau (e.g., AT100) to determine the amount of aggregated tau.[4]

#### **Signaling Pathways and Mechanism of Action**

The primary mechanism of Anle138b is the direct inhibition of tau aggregation.[1] The reduction in phosphorylated tau is likely a downstream effect of this primary function. However, recent evidence suggests that Anle138b may also modulate other cellular pathways that can indirectly influence tau phosphorylation.[9]

## **Experimental Workflow for Assessing Anle138b Efficacy In Vivo**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]







- 3. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer's disease tau | springermedizin.de [springermedizin.de]
- 4. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer's disease tau PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer's disease tau PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anle138b-F105: A Technical Overview of its Impact on Tau Protein Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607771#anle138b-f105-effect-on-tau-protein-phosphorylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com